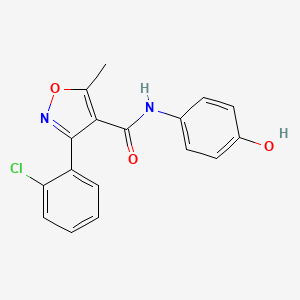
3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide involves the inhibition of various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. It inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. In neurodegenerative disorders, it reduces oxidative stress and inflammation by inhibiting the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, it induces apoptosis and inhibits angiogenesis. In inflammation research, it reduces the production of pro-inflammatory cytokines. In neurodegenerative disorder research, it reduces oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using 3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments are its potential therapeutic applications in various diseases and its ability to inhibit various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. The limitations of using this compound in lab experiments are its toxicity and potential side effects, which need to be carefully monitored.
将来の方向性
There are several future directions for the research on 3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide. One future direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another future direction is to study its potential combination with other drugs to enhance its therapeutic efficacy. Additionally, further research is needed to understand its mechanism of action and to develop more potent and selective derivatives.
合成法
The synthesis of 3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide involves the reaction of 2-chlorobenzonitrile with 4-hydroxybenzaldehyde in the presence of a base to form 3-(2-chlorophenyl)-N-(4-hydroxyphenyl)acrylamide. This intermediate is then reacted with methyl isoxazole-4-carboxylate in the presence of a catalyst to form the final product.
科学的研究の応用
3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-15(17(22)19-11-6-8-12(21)9-7-11)16(20-23-10)13-4-2-3-5-14(13)18/h2-9,21H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXMREHLAITOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5374324.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5374338.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)
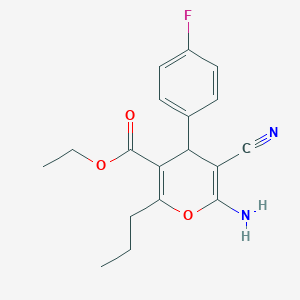
![(3aS*,6aR*)-5-[(4,6-dimethylpyrimidin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5374350.png)
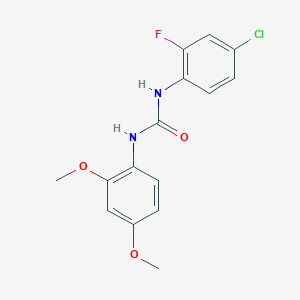
![3-(2-piperidin-2-ylethyl)-5-[3-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]phenol](/img/structure/B5374370.png)
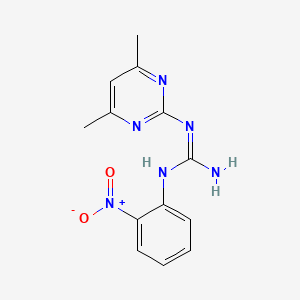
![N~1~,N~3~-dimethyl-N~3~-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-beta-alaninamide dihydrochloride](/img/structure/B5374399.png)
![7-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5374414.png)
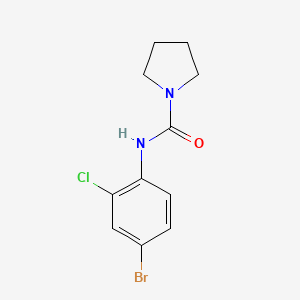
![N-(2-fluorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5374420.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5374432.png)
![7-(3-methylbenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5374435.png)